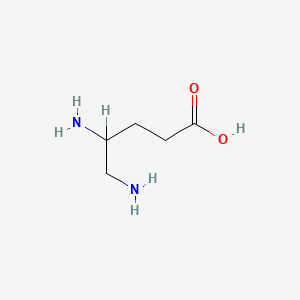

4,5-Diaminopentanoic acid

説明

4,5-Diaminopentanoic acid, also known as Ornithine, is an amino acid produced during the urea cycle from the splitting off of urea from arginine . It allows for the disposal of excess nitrogen and acts as a precursor of citrulline and arginine . It is also a starting point for the synthesis of many polyamines such as putrescine .

Synthesis Analysis

Ornithine is one of the products of the action of the enzyme arginase on L-arginine, creating urea . Therefore, ornithine is a central part of the urea cycle, which allows for the disposal of excess nitrogen . It is also the starting point for the synthesis of polyamines such as putrescine .Molecular Structure Analysis

The molecular formula of 4,5-Diaminopentanoic acid is C5H12N2O2 . The InChI code is 1S/C5H12N2O2.2ClH/c6-3-4 (7)1-2-5 (8)9;;/h4H,1-3,6-7H2, (H,8,9);2*1H .Chemical Reactions Analysis

Ornithine plays a central role in the urea cycle and is important for the disposal of excess nitrogen (ammonia) . It is also involved in the synthesis of polyamines such as putrescine .Physical And Chemical Properties Analysis

4,5-Diaminopentanoic acid has a molecular weight of 205.08 . It is a powder with a melting point of 174-175 . It is stored at room temperature .科学的研究の応用

Bio-based Production of Chemicals : 4,5-Diaminopentanoic acid, specifically 1,5-diaminopentane, is gaining interest as a platform chemical for bio-based polymers. Research on engineered strains like Corynebacterium glutamicum or Escherichia coli has been conducted to produce this compound from renewable feedstocks (Kind & Wittmann, 2011).

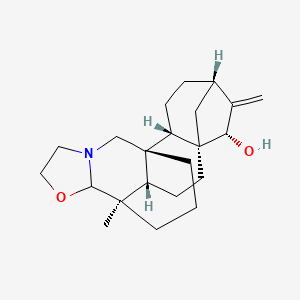

Synthesis of Unusual Basic Amino Acids : Stereoselective synthesis of unusual basic amino acids, including 2,4-diaminopentanoic acid, has been achieved by hydrogenation of cyclic α,β-dehydro dipeptides. This process is significant for producing compounds that are estimated to be metabolic products of specific bacteria (Park et al., 1989).

Nitric Oxide Measurements : 4,5-Diaminofluorescein, a derivative of 4,5-diaminopentanoic acid, is used for detecting and imaging nitric oxide (NO) due to its sensitivity and specificity. However, it also reacts with other compounds like dehydroascorbic acid and ascorbic acid, which is significant in studies involving NO synthase (Zhang et al., 2002).

Construction of Dendrimers : Chiral n,n+1-diamino acids, including 4,5-diaminopentanoic acid, have been used in synthesizing dendrimers. These compounds are utilized as branching units in the construction of complex molecular structures (Bellis et al., 2002).

Competitive Intramolecular Aminolysis : Methyl 4,5-diaminopentanoate has been studied for its behavior in competitive intramolecular aminolysis, which is crucial for understanding the formation of certain lactam rings (Patterson et al., 1994).

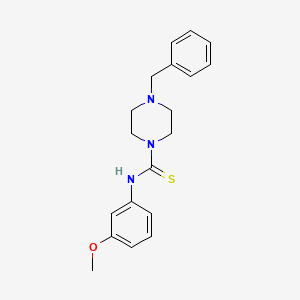

Pharmacological Properties : Derivatives of 4,5-diaminopentanoic acid have been studied for their pharmacological properties, especially as cholecystokinin antagonists in medical applications (Makovec et al., 1987).

Ornithine Metabolism : The compound has been investigated in the metabolism of ornithine by Clostridium sticklandii, which is significant for understanding biochemical pathways in certain bacteria (Tsuda & Friedmann, 1970).

Synthesis of Isotopomers : Research has been conducted on the synthesis of isotopomers of 5-Amino-4-oxopentanoic acid, including 4,5-diaminopentanoic acid, for applications in biosynthesis studies (Shrestha‐Dawadi & Lugtenburg, 2003).

Chemiluminescence in Analytical Chemistry : 4,5-Diaminophthalhydrazide, a derivative, has been used as a chemiluminescence reagent for α-keto acids in liquid chromatography (Ishida et al., 1990).

Fermentation Broth Purification : It has been studied in the context of separating and purifying diamines, including 4,5-diaminopentanoic acid, from fermentation broth, which is crucial for industrial applications (Lee et al., 2019).

Safety And Hazards

特性

IUPAC Name |

4,5-diaminopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2/c6-3-4(7)1-2-5(8)9/h4H,1-3,6-7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQGAAJQIFBEYSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50930848 | |

| Record name | 4,5-Diaminopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50930848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Diaminopentanoic acid | |

CAS RN |

99363-27-6, 140465-14-1 | |

| Record name | 4,5-Diaminopentanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099363276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Diaminopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50930848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

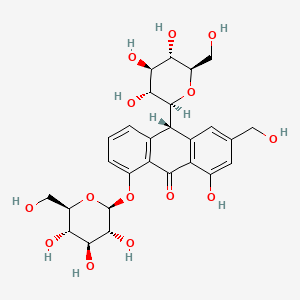

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

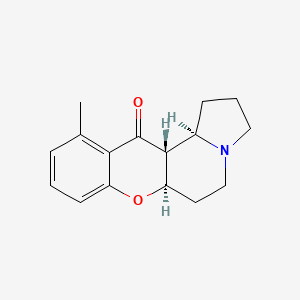

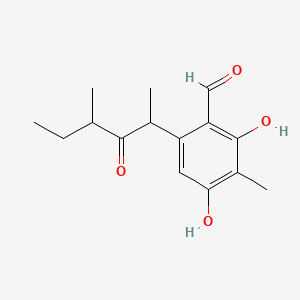

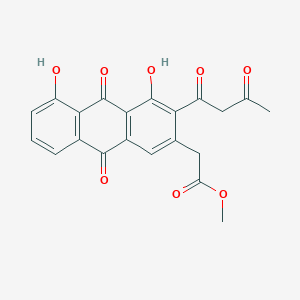

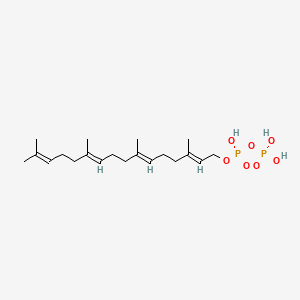

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1S,3S,4S,5S,7R,8S)-7-ethyl-4-hydroxy-3-[(1E,3E,5E)-6-(4-methoxy-3-methyl-6-oxopyran-2-yl)hexa-1,3,5-trienyl]-1,5-dimethyl-2,6-dioxabicyclo[3.2.1]octan-8-yl] acetate](/img/structure/B1195525.png)

![N-[4-(4-nitrophenylphospho)butanoyl]alanine](/img/structure/B1195526.png)

![5-[2-(4-Hydroxyphenyl)ethynyl]benzene-1,3-diol](/img/structure/B1195530.png)